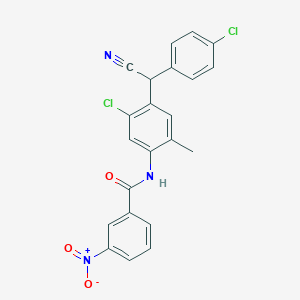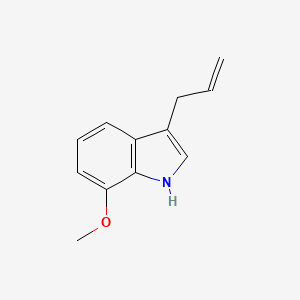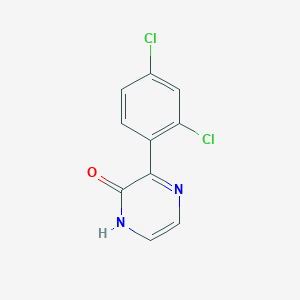
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is an organic compound characterized by the presence of a pyrazinone ring substituted with a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the corresponding pyrazine derivative. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Pyrazinone N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyrazinones
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyrazine
- 2,4-Dichlorophenylpyrazole
- 2,4-Dichlorophenylpyrimidine
Uniqueness
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H6Cl2N2O |
|---|---|
Poids moléculaire |
241.07 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
Clé InChI |
NBPPKMCEZZSZDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


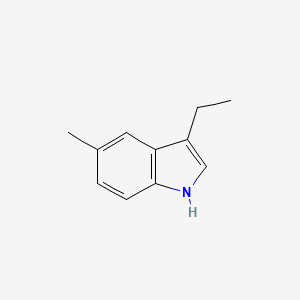
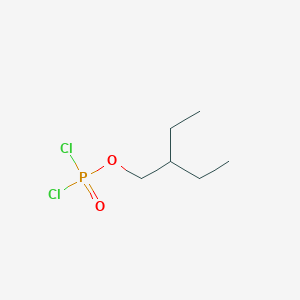
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
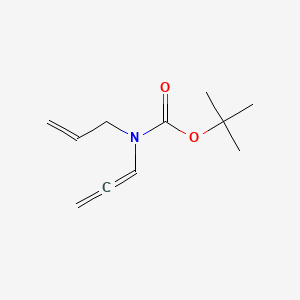
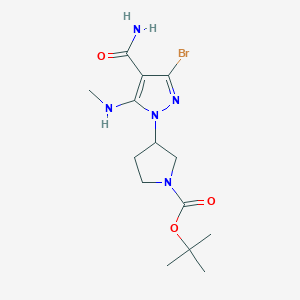

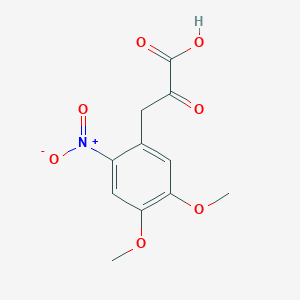
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)

